molecular formula C24H24ClNO4 B12457799 Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12457799
M. Wt: 425.9 g/mol
InChI Key: RSALUIKCVXSWSM-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H24ClNO4

Molecular Weight

425.9 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24ClNO4/c1-14-6-12-19(13-7-14)26-15(2)20(23(27)29-4)22(17-8-10-18(25)11-9-17)21(16(26)3)24(28)30-5/h6-13,22H,1-5H3

InChI Key

RSALUIKCVXSWSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

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